

# An In-depth Technical Guide to 3-Benzyloxyaniline (CAS: 1484-26-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Benzyloxyaniline**, a versatile chemical intermediate with significant applications in pharmaceutical development, organic synthesis, and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities and associated mechanisms.

## **Chemical and Physical Properties**

**3-Benzyloxyaniline**, also known as 3-(phenylmethoxy)benzenamine, is a monosubstituted aniline derivative. Its core structure consists of an aniline ring substituted at the meta-position with a benzyloxy group. This combination of a reactive amine and a bulky, relatively stable ether linkage imparts unique chemical characteristics to the molecule, making it a valuable building block in the synthesis of more complex structures.[1][2]

Table 1: Physicochemical Properties of **3-Benzyloxyaniline** 



Property	Value	Reference(s)
CAS Number	1484-26-0	[1][2][3]
Molecular Formula	C13H13NO	[1][2][3]
Molecular Weight	199.25 g/mol	[1][2]
Appearance	Light brown to beige or tan powder/crystal	[1][4]
Melting Point	61-69 °C	[1]
Boiling Point	170 °C @ 3 Torr	[3]
Purity	≥ 98% (GC)	
Solubility	Soluble in Methanol	[5]
Storage	Store at 0-8 °C in a cool, dark place under an inert atmosphere.	[1][6]

Table 2: Chemical Identifiers for **3-Benzyloxyaniline** 



Identifier	Value	Reference(s)
IUPAC Name	3-(phenylmethoxy)aniline [7]	
Synonyms	3-Aminophenyl benzyl ether, m-(Benzyloxy)aniline	[6][7]
InChI	InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2	[3][7]
InChIKey	IGPFOKFDBICQMC- UHFFFAOYSA-N	[3][7]
Canonical SMILES	C1=CC=C(C=C1)COC2=CC= CC(=C2)N	[3][7]
MDL Number	MFCD00007784	[1]
PubChem CID	92892	[1]
EC Number	216-056-6	

## **Spectroscopic Data**

The structural characterization of **3-Benzyloxyaniline** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: <sup>1</sup>H NMR Spectral Data of **3-Benzyloxyaniline** 

Chemical Shift (ppm)	Multiplicit y	Integratio n	Assignm ent	Solvent	Instrume nt	Referenc e(s)
Data not explicitly found in search results	-	-	-	CDCl₃	Varian A- 60	[1]



Table 4: 13C NMR Spectral Data of 3-Benzyloxyaniline

Chemical Shift (ppm)	Assignment	Solvent	Reference(s)
Data not explicitly found in search results	-	CDCl₃	[8]

Table 5: IR Spectral Data of 3-Benzyloxyaniline

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Reference(s)
3400 - 3500	N-H Symmetric & Asymmetric Stretch (Amine)	-	[9] (Predicted)
3030 - 3100	C-H Stretch (Aromatic)	-	[9] (Predicted)
2850 - 3000	C-H Stretch (Aliphatic -CH <sub>2</sub> -)	-	[9] (Predicted)
1600 - 1620	N-H Bend (Amine)	-	[9] (Predicted)
1580 - 1600	C=C Stretch (Aromatic Ring)	-	[9] (Predicted)
1450 - 1500	C=C Stretch (Aromatic Ring)	-	[9] (Predicted)
1200 - 1300	C-N Stretch (Aryl Amine)	-	[9] (Predicted)
1000 - 1100	C-O Stretch (Aryl Ether)	-	[9] (Predicted)

Table 6: Mass Spectrometry Data of 3-Benzyloxyaniline



m/z	Relative Intensity (%)	Putative Fragment	Reference(s)
199	38.9	[M] <sup>+</sup>	[3]
91	100.0	[C7H7]+ (Tropylium ion)	[3]
65	10.4	[C5H5] <sup>+</sup>	[3]
198	2.4	[M-H]+	[3]
92	8.1	[C7H8] <sup>+</sup>	[3]
80	3.0	-	[3]
39	2.9	-	[3]
200	5.7	[M+1]+	[3]

## **Experimental Protocols**

The synthesis of **3-Benzyloxyaniline** is most commonly achieved through palladium-catalyzed cross-coupling reactions or the reduction of a nitro precursor.

## Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of **3-Benzyloxyaniline** from 3-bromoaniline and 4-(benzyloxy)phenylboronic acid.

#### Materials:

- 3-Bromoaniline
- · 4-(Benzyloxy)phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene



- Ethanol
- Deionized Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
- Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
- Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
- Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
- Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Washing: Combine the organic layers and wash with brine (2 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.



Purification: Purify the crude product by column chromatography on silica gel using a mixture
of hexane and ethyl acetate as the eluent to afford the pure 3-benzyloxyaniline.

## Synthesis via Reduction of 1-(Benzyloxy)-3nitrobenzene

An alternative route involves the selective reduction of the nitro group of 1-(benzyloxy)-3-nitrobenzene.

#### Materials:

- 1-(Benzyloxy)-3-nitrobenzene
- Rhodium on a carrier catalyst (e.g., Rh/C)
- Metal salt (e.g., ferrous acetate, nickel nitrate, or cobalt acetylacetonate)
- Amine additive (e.g., pyrrolidine)
- Solvent (e.g., ethanol, methanol)
- Hydrogen source (e.g., H<sub>2</sub> gas)

#### Procedure:

- Reaction Setup: To a suitable reaction vessel, add 1-(benzyloxy)-3-nitrobenzene, the rhodium catalyst, the metal salt, and the amine additive in a suitable solvent.
- Reaction: Carry out the catalytic reduction under a hydrogen atmosphere at a suitable temperature and pressure until the starting material is consumed (monitored by TLC or GC).
   The addition of the metal salt and amine additive can significantly enhance the reaction rate and selectivity for the reduction of the nitro group while preserving the benzyl ether linkage.
   [5]
- Workup and Purification: After the reaction is complete, filter the catalyst. The filtrate is then
  concentrated, and the crude product is purified by standard methods such as crystallization
  or column chromatography.

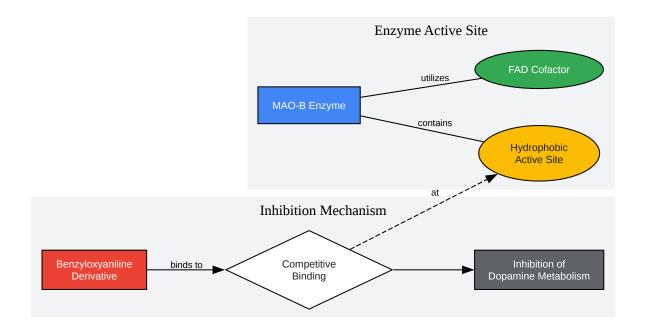


## **Biological Activity and Signaling Pathways**

While **3-Benzyloxyaniline** itself is primarily used as a chemical intermediate, its structural motif is found in molecules with interesting biological activities. Derivatives of benzyloxyanilines have been explored for their potential as anticancer agents and enzyme inhibitors.

# Potential as a Monoamine Oxidase (MAO) Inhibitor Scaffold

Derivatives containing a benzyloxy pharmacophore have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[10] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[10] The benzyloxy group can interact with the hydrophobic active site of the enzyme.



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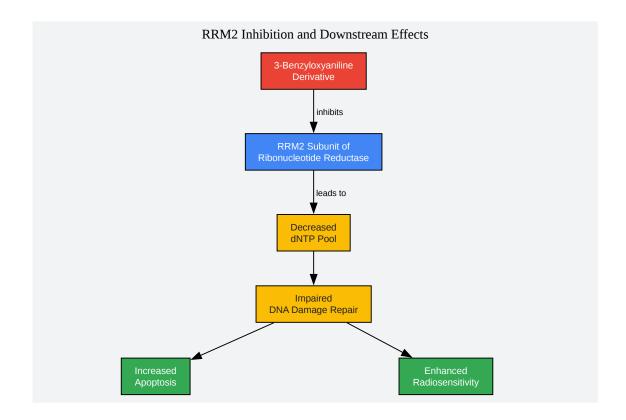
Caption: Logical workflow of competitive MAO-B inhibition by a benzyloxyaniline derivative.



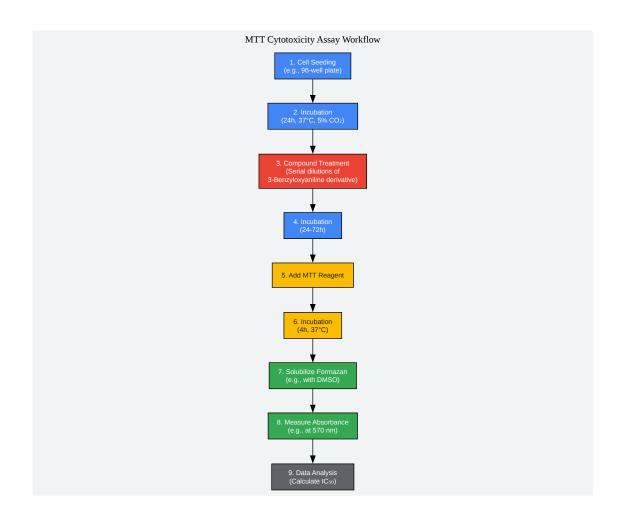
## Potential Involvement in Ribonucleotide Reductase (RR) Signaling

Derivatives of **3-benzyloxyaniline** have been designed to target ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair.[11] The RRM2 subunit of RR is often overexpressed in cancer cells and is a target for anticancer therapies.[11][12] Inhibition of RRM2 can lead to a depletion of the dNTP pool, making cancer cells more susceptible to DNA damaging agents like radiation.









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